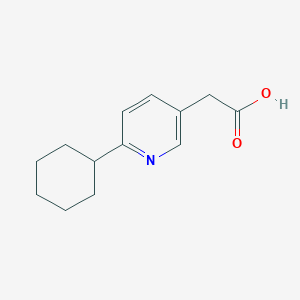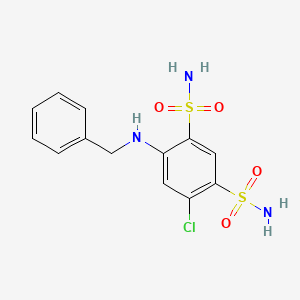
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate is an organic compound characterized by the presence of a trimethylsilylethynyl group attached to a thiazole ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an ethynyl group. The compound’s structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1,3-thiazole-5-carboxylate with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions: Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted thiazoles.
科学研究应用
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group can stabilize intermediary carbocations, facilitating electrophilic addition reactions. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, making it a versatile tool in research and development.
相似化合物的比较
Trimethylsilylacetylene: Shares the trimethylsilylethynyl group but lacks the thiazole ring.
2-(Trimethylsilylethynyl)pyridine: Contains a pyridine ring instead of a thiazole ring.
Triisopropyl(trimethylsilylethynyl)silane: Features a similar ethynyl group but with different substituents on the silicon atom.
Uniqueness: Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate is unique due to the combination of the trimethylsilylethynyl group and the thiazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C10H13NO2SSi |
|---|---|
分子量 |
239.37 g/mol |
IUPAC 名称 |
methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H13NO2SSi/c1-13-10(12)8-7-11-9(14-8)5-6-15(2,3)4/h7H,1-4H3 |
InChI 键 |
HADLQMKCGSCMEH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(S1)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
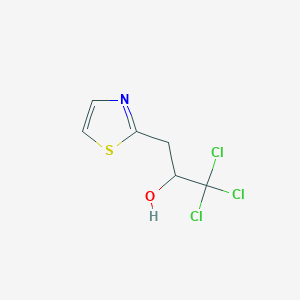
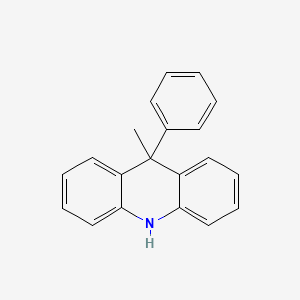
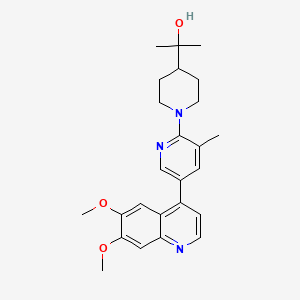

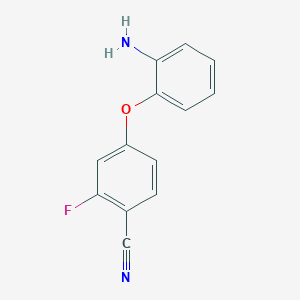
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
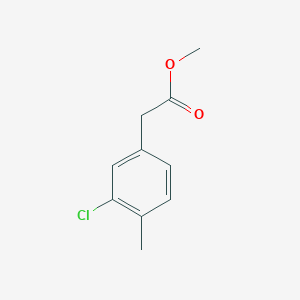

![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
